3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine

Catalog No.
S6740613
CAS No.
2549014-14-2
M.F
C16H18N8
M. Wt
322.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)pi...

CAS Number

2549014-14-2

Product Name

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine

IUPAC Name

3-(3-methylpyrazol-1-yl)-6-(4-pyrazin-2-ylpiperazin-1-yl)pyridazine

Molecular Formula

C16H18N8

Molecular Weight

322.37 g/mol

InChI

InChI=1S/C16H18N8/c1-13-4-7-24(21-13)15-3-2-14(19-20-15)22-8-10-23(11-9-22)16-12-17-5-6-18-16/h2-7,12H,8-11H2,1H3

InChI Key

DWNAGHNMDJABGJ-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN=C4

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN=C4

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine is a complex organic compound characterized by its unique structure, which includes a pyridazine core substituted with pyrazole and piperazine moieties. The molecular formula of this compound is C18H22N8C_{18}H_{22}N_8, and it has a molecular weight of approximately 350.4 g/mol. Its systematic name reflects its intricate arrangement of nitrogen-containing heterocycles, specifically featuring two pyrazole rings and a piperazine group attached to a pyridazine framework, which contributes to its potential biological activity and chemical reactivity .

There is no known information regarding the mechanism of action for this specific compound.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Consult a safety data sheet (SDS) for similar compounds if available.

Future Research Directions

  • Synthesis and characterization of the compound to confirm its structure and properties.
  • Investigation of potential biological activities using relevant in vitro and in vivo assays.
  • Computational modeling to predict the interaction of the molecule with specific targets.
Typical of heterocyclic compounds:

  • Oxidation: Introducing oxygen-containing functional groups, often using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Removing oxygen functionalities or reducing double bonds, typically using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Replacing one functional group with another, facilitated by halogens or nucleophiles under acidic or basic conditions.

The specific reactivity of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine can be influenced by the nature of the substituents on the heterocycles.

Compounds containing pyrazole and pyridazine moieties have been associated with a variety of pharmacological activities. Research indicates that derivatives of these compounds exhibit:

  • Anti-inflammatory and antirheumatic properties.
  • Potential antitumor and antileukemic effects.
  • Activity against various microbial strains, including antifungal properties against pathogens like Aspergillus niger and Helminthosporium oryzae .

The biological mechanisms often involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular processes.

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The general synthetic route includes:

  • Preparation of Intermediates: Synthesis begins with the formation of pyrazole and pyridazine intermediates.
  • Coupling Reactions: These intermediates are then coupled through reactions involving piperazine derivatives, often employing catalysts to enhance yields.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels .

XLogP3

0.8

Hydrogen Bond Acceptor Count

7

Exact Mass

322.16544261 g/mol

Monoisotopic Mass

322.16544261 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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